molecular formula C6H15NO2S B1611664 1-Hexanesulfonamide CAS No. 3144-11-4

1-Hexanesulfonamide

Cat. No. B1611664
Key on ui cas rn: 3144-11-4
M. Wt: 165.26 g/mol
InChI Key: RMSHYQAVCSUECE-UHFFFAOYSA-N
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Patent
US06172228B2

Procedure details

1-[Bis(3-chlorophenyl)methyl]piperazine (5.00 g, 15.5 mmol) and N-cyclopropyl-6-chlorohexanesulfonamide (4.15 g, 17.30 mmol) were refluxed in N-ethyldiisopropylamine (25 ml) for 7 hours. The reaction mixture was concentrated in vacuo, and water was added thereto. The mixture was extracted with chloroform. The chloroform layer was washed with water, and dried over anhydrous magnesium sulfate. Subsequently, the solvent was removed by evaporation in vacuo. The resulting crude product was purified by column chromatography on silica gel with chloroform-methanol (20:1), to give N-cyclopropyl-6-[4-[bis(3-chlorophenyl)methyl)]-1-piperazinyl]hexanesulfonamide (7.73 g) as an oil (yield based on 1-[bis(3-chlorophenyl)methyl]piperazine: 94.7%).
Name
1-[Bis(3-chlorophenyl)methyl]piperazine
Quantity
5 g
Type
reactant
Reaction Step One
Name
N-cyclopropyl-6-chlorohexanesulfonamide
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(C(C2C=CC=C(Cl)C=2)N2CCNCC2)C=CC=1.C1([NH:25][S:26]([CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]Cl)(=[O:28])=[O:27])CC1>C(N(C(C)C)C(C)C)C>[CH2:29]([S:26]([NH2:25])(=[O:28])=[O:27])[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]

Inputs

Step One
Name
1-[Bis(3-chlorophenyl)methyl]piperazine
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(N1CCNCC1)C1=CC(=CC=C1)Cl
Name
N-cyclopropyl-6-chlorohexanesulfonamide
Quantity
4.15 g
Type
reactant
Smiles
C1(CC1)NS(=O)(=O)CCCCCCCl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo, and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by column chromatography on silica gel with chloroform-methanol (20:1)
CUSTOM
Type
CUSTOM
Details
to give N-cyclopropyl-6-[4-[bis(3-chlorophenyl)methyl)]-1-piperazinyl]

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.73 g
YIELD: CALCULATEDPERCENTYIELD 270.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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